Cas no 969-99-3 (Chlorpromazine Sulfoxide)

Chlorpromazine Sulfoxide structure
Chlorpromazine Sulfoxide structure
Nombre del producto:Chlorpromazine Sulfoxide
Número CAS:969-99-3
MF:C17H19ClN2OS
Megavatios:334.863561868668
MDL:MFCD01706964
CID:804407
PubChem ID:70413

Chlorpromazine Sulfoxide Propiedades químicas y físicas

Nombre e identificación

    • 10H-Phenothiazine-10-propanamine,2-chloro-N,N-dimethyl-, 5-oxide
    • Chlorpromazine Sulfoxide
    • 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine
    • CHLORPROMAZINE SULFOXIDE, BP STANDARD
    • Chloropromazine sulfoxide
    • Chlorpromazine sulphoxide
    • Chlorpromazine-S-oxide
    • Chlorpromazine-S-oxyd
    • Opromazin
    • Opromazine
    • Oxychlorpromazine
    • Secotil
    • Transedon
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1- amine S-oxide
    • Phenothiazine, 2-chloro-10-[3-(dimethylamino)propyl]-, 5-oxide (6CI, 8CI)
    • Aminazin sulfoxide
    • Ba 2835
    • Chlorpromazine 5-oxide
    • Chlorpromazine 5-sulfoxide
    • Chlorpromazine S-oxide
    • NSC 170990
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulphoxide)
    • 969-99-3
    • Chlorpromazine Sulphoxide 1.0 mg/ml in Methanol
    • BRD-A94494639-001-01-6
    • 2-CHLORO-10-(3-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE 5-OXIDE
    • WLN: T C666 BN ISJ B3N1&1 EG IO
    • 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine-5-oxide
    • Phenothiazine, oxide
    • SCHEMBL1155596
    • CHEMBL823
    • 5293 RP
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, 5-oxide
    • CPZ-SO
    • 016U10PN9N
    • Sulfoxide of chlorpromazine
    • 2-chloro-10-[3-(dimethylamino)propyl]-5lambda4-phenothiazin-5(10H)-one
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, oxide
    • 10-(GAMMA-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • BA-2835
    • Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-, sulfoxide
    • 3-(2-Chloro-5-oxido-10H-phenothiazin-10-yl)-N,N-dimethyl-1-propanamine #
    • 3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine
    • 2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
    • NSC170990
    • 5-Oxychlorpromazine
    • 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine-5-oxide
    • Q27216080
    • BRN 0307255
    • 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, 5-oxide
    • NSC-170990
    • DTXSID40871817
    • 10-(.GAMMA.-DIMETHYLAMINOPROPYL)-3-CHLORPHENOTHIAZINE 9-OXIDE
    • 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine S-Oxide (Chlorpromazine Sulfoxide)
    • 10-(.gamma.-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate
    • EN300-262069
    • UNII-016U10PN9N
    • NS00001061
    • 10H-Phenothiazine-10-propanamine,N-dimethyl-, 5-oxide
    • CHLORPROMAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • NP 956
    • BDBM50408507
    • CHEBI:125461
    • 10-(gamma-Dimethylaminopropyl)-3-chlorophenothiazine 9-oxide
    • Chlorpromazine sulfoxide hydrochloride
    • OPROMAZINE [MI]
    • CPZ-O
    • 2-Chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine 5-oxide
    • Chlorpromazine EP Impurity A
    • 4-27-00-01312 (Beilstein Handbook Reference)
    • MDL: MFCD01706964
    • Renchi: 1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
    • Clave inchi: QEPPAOXKZOTMPM-UHFFFAOYSA-N
    • Sonrisas: O=S1C2C(=CC(=CC=2)Cl)N(CCCN(C)C)C2C1=CC=CC=2

Atributos calculados

  • Calidad precisa: 334.09100
  • Masa isotópica única: 334.090662
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 22
  • Cuenta de enlace giratorio: 4
  • Complejidad: 406
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.9
  • Superficie del Polo topológico: 42.8

Propiedades experimentales

  • Denso: 1.35
  • Punto de fusión: 115°
  • Punto de ebullición: 502.6°Cat760mmHg
  • Punto de inflamación: 257.8°C
  • índice de refracción: 1.687
  • PSA: 42.76000
  • Logp: 4.84060

Chlorpromazine Sulfoxide Información de Seguridad

Chlorpromazine Sulfoxide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-262069-0.25g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.25g
$627.0 2024-06-18
TRC
C424755-250mg
Chlorpromazine Sulfoxide
969-99-3
250mg
$ 1478.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Y0000507
Chlorpromazine Sulfoxide
969-99-3 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
eNovation Chemicals LLC
Y1241080-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$615 2024-06-06
Enamine
EN300-262069-1.0g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
1.0g
$681.0 2024-06-18
Enamine
EN300-262069-0.1g
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
0.1g
$600.0 2024-06-18
eNovation Chemicals LLC
Y1241080-10mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
10mg
$330 2025-02-26
1PlusChem
1P01C5HV-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$188.00 2024-04-19
1PlusChem
1P01C5HV-100mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
100mg
$410.00 2024-04-19
eNovation Chemicals LLC
Y1241080-25mg
2-chloro-10-[3-(dimethylamino)propyl]-10H-5lambda4-phenothiazin-5-one
969-99-3 95%
25mg
$540 2025-02-26

Chlorpromazine Sulfoxide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile
1.2 Solvents: Dichloromethane
Referencia
Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation
Bosch, Eric; Kochi, Jay K., Journal of the Chemical Society, 1995, (1995), 1057-64

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Water
Referencia
Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid
Owens, Margart L.; Juenge, Eric C.; Poklis, Alphonse, Journal of Pharmaceutical Sciences, 1989, 78(4), 334-6

Métodos de producción 3

Condiciones de reacción
Referencia
Studies on phenothiazines. Part 2. Synthesis of several N-10-substituted phenothiazine sulfoxides and their spectroscopic characteristics
Kreyenbuehl, B.; Joshi, R. K.; Perlia, X., Pharmaceutica Acta Helvetiae, 1978, 53(8), 248-52

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: 2,2,2-Trifluoroethanol
Referencia
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, , 1-7

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Chemical modifications of N,N-dimethylalkylamino-substituted 2-chlorophenothiazine and their electrochemical behavior
Hayashi, Hideki; Ogawa, Tadashi; Koizumi, Take-aki, Heterocycles, 2022, 104(4), 689-706

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid ,  Sodium hydroxide Solvents: Dichloromethane ,  Water ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Referencia
Synthesis and synergistic antimycobacterial screening of chlorpromazine and its metabolites
Kigondu, Elizabeth M.; Njoroge, Mathew; Singh, Kawaljit; Njuguna, Nicholas; Warner, Digby F.; et al, MedChemComm, 2014, 5(4), 502-506

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Ferric nitrate Solvents: Acetic acid ;  3 h, rt
Referencia
Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O
Liu, Kai; Meng, Jiaolong; Jiang, Xuefeng, Organic Process Research & Development, 2023, 27(7), 1198-1202

Métodos de producción 8

Condiciones de reacción
Referencia
Determination of iron(II) in pharmaceuticals using chlorpromazine hydrochloride as a redox indicator
Al-Rikabi, A. M. K.; Al-Jabri, F. M.; Hasoon, S. J., Analytical Letters, 1989, 22(15), 3003-9

Métodos de producción 9

Condiciones de reacción
Referencia
The determination of chlorpromazine, related impurities and degradation products in pharmaceutical dosage forms
Chagonda, Lameck F. S.; Millership, Jeffrey S., Journal of Pharmaceutical and Biomedical Analysis, 1989, 7(3), 271-8

Métodos de producción 10

Condiciones de reacción
Referencia
Preparative Microfluidic Electrosynthesis of Drug Metabolites
Stalder, Romain; Roth, Gregory P., ACS Medicinal Chemistry Letters, 2013, 4(11), 1119-1123

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Perchloric acid Catalysts: (OC-6-11)-Hexachloroiridate(2-) Solvents: Water ;  48 h, rt
Referencia
Spectrophotometric Kinetic and Mechanistic Investigation of Chlorpromazine Radical Cation with Hexachloroiridate (IV) in Catalyzed Aqueous Acid Medium
Sailani, Riya, ChemistrySelect, 2021, 6(33), 8472-8479

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium peroxymonosulfate Solvents: Water ;  20 °C
Referencia
Spectrophotometric determination of chlorpromazine hydrochloride as its sulfoxide obtained with peroxymonosufate
Shlusar, O. I.; Blazheevskiy, M. Ye., Visnik Farmatsii, 2012, (1), 51-53

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: 3-Fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobuty… Solvents: Trichlorofluoromethane
Referencia
Oxaziridine, 3-fluoro-3-(heptafluoropropyl)-2-(nonafluorobutyl)-
Metrangolo, Pierangelo; Novo, Barbara; Resnati, Giuseppe, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 14

Condiciones de reacción
Referencia
Laser irradiated phenothiazines: New potential treatment for COVID-19 explored by molecular docking
Udrea, Ana-Maria; Avram, Speranta; Nistorescu, Simona; Pascu, Mihail-Lucian; Romanitan, Mihaela Oana, Journal of Photochemistry and Photobiology, 2020, (2020),

Métodos de producción 15

Condiciones de reacción
Referencia
Use of ultraviolet spectroscopy to detect phenothiazine derivatives in chemical and toxicological studies of biological material
Salomatin, E. M., Farmatsiya (Moscow, 1987, 36(5), 34-40

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: L-Ascorbic acid ,  Acetic acid ,  Sodium acetate ,  Trisodium EDTA ,  Manganese diacetate ,  Oxygen ,  Ferrous sulfate heptahydrate Solvents: Water ;  2 h, pH 4, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8.5
Referencia
Synthesis of potential drug metabolites by a modified Udenfriend reaction
Slavik, Roger; Peters, Jens-Uwe; Giger, Rudolf; Buerkler, Markus; Bald, Eric, Tetrahedron Letters, 2011, 52(7), 749-752

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Ferric nitrate ;  3 h, rt
Referencia
Preparation of sulfoxide compound from thioether by catalytic oxidation
, China, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Peroxyadipic acid Solvents: Water ;  15 min, rt
Referencia
A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method
Kovalenko, V. S. ; Blazheyevskiy, M. Ye. ; Merzlikin, S. I., Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Métodos de producción 19

Condiciones de reacción
Referencia
Main contribution of the cytochrome P450 isoenzyme 1A2 (CYP1A2) to N-demethylation and 5-sulfoxidation of the phenothiazine neuroleptic chlorpromazine in human liver-A comparison with other phenothiazines
Wojcikowski, Jacek; Boksa, Jan; Daniel, Wladyslawa A., Biochemical Pharmacology, 2010, 80(8), 1252-1259

Métodos de producción 20

Condiciones de reacción
Referencia
Studies on the effect of chlorpromazine and its derivatives on locomotor activity in mice
Horng, Tzyy Show; Lin, Jen Kun, Taiwan Yaoxue Zazhi, 1983, 35(2), 190-7

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